

6-Chloro-2-methylquinoline structural formula and CAS number.

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Compound of Interest

Compound Name: 6-Chloro-2-methylquinoline

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An In-Depth Technical Guide to **6-Chloro-2-methylquinoline** for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

6-Chloro-2-methylquinoline, also known as 6-chloroquinaldine, is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry and materials science. Its quinoline core, functionalized with a chloro group at the 6-position and a methyl group at the 2-position, provides a unique and versatile scaffold for the synthesis of a diverse array of bioactive molecules and functional materials.^[1] The presence of the chlorine atom, an electron-withdrawing group, and the reactive methyl group significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This often enhances binding affinity to biological targets through halogen bonding and improves the overall pharmacokinetic profile of its derivatives.^{[2][3]}

This guide provides a comprehensive technical overview of **6-Chloro-2-methylquinoline**, covering its core chemical identity, detailed synthesis protocols with mechanistic insights, key applications in drug discovery, and essential safety and handling information.

Core Compound Identification and Properties

The foundational step in utilizing any chemical scaffold is a thorough understanding of its fundamental properties. **6-Chloro-2-methylquinoline** is identified by its unique structural

formula and CAS number, which are universally recognized in chemical databases and regulatory frameworks.

- Chemical Name: **6-Chloro-2-methylquinoline**
- Synonym: 6-Chloroquinaldine
- CAS Number: 92-46-6[4]
- Molecular Formula: C₁₀H₈ClN[4]

The structural arrangement of **6-Chloro-2-methylquinoline** is depicted below.

Caption: Structural Formula of **6-Chloro-2-methylquinoline**.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

Property	Value	Source(s)
Molecular Weight	177.63 g/mol	[4]
Appearance	White to light yellow crystalline solid	[5]
Melting Point	94-98 °C	[5]
Boiling Point	278.2 ± 20.0 °C (Predicted)	
Solubility	Soluble in methanol and other organic solvents	
SMILES	<chem>Cc1ccc2cc(Cl)ccc2n1</chem>	
InChIKey	OCCIBGIEIBQGAJ-UHFFFAOYSA-N	[6]

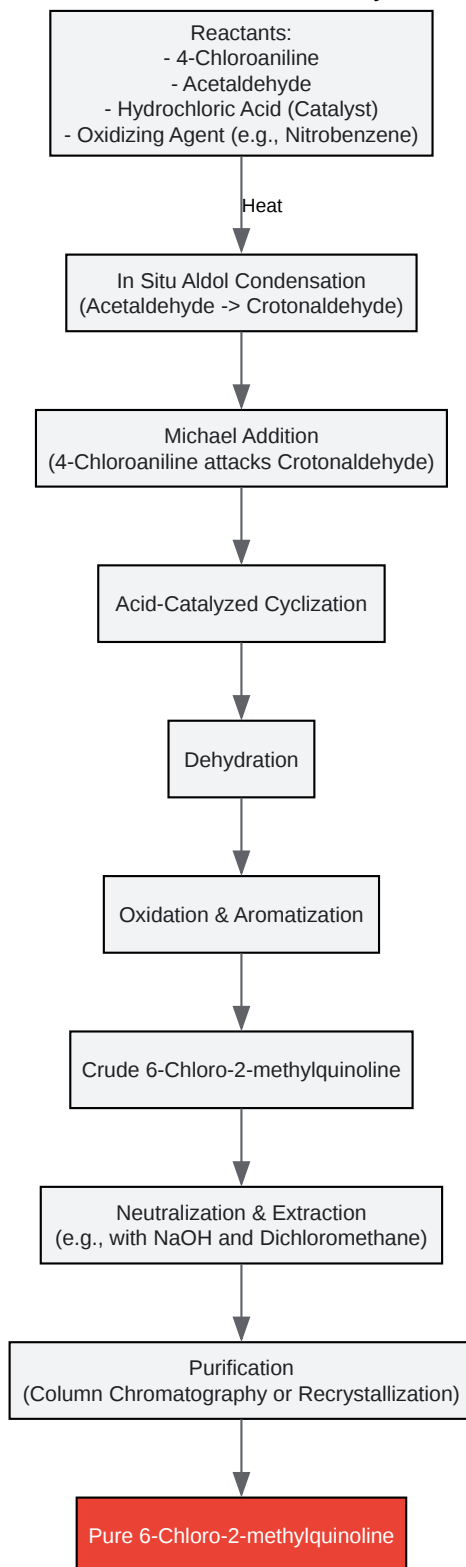
Synthesis of 6-Chloro-2-methylquinoline

The synthesis of substituted quinolines is a well-established area of organic chemistry, with several named reactions available. For 2-methyl substituted quinolines like 6-chloroquinoline, the Doebner-von Miller reaction is a highly effective and historically significant method.^[7] This reaction involves the condensation of an aniline (in this case, 4-chloroaniline) with an α,β -unsaturated carbonyl compound.^[7]

Recommended Synthetic Protocol: Doebner-von Miller Reaction

This protocol describes the synthesis using 4-chloroaniline and crotonaldehyde, which is formed in situ from acetaldehyde via an aldol condensation.

Workflow: Doebner-von Miller Synthesis

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Caption: Doebner-von Miller synthesis workflow.

Step-by-Step Methodology

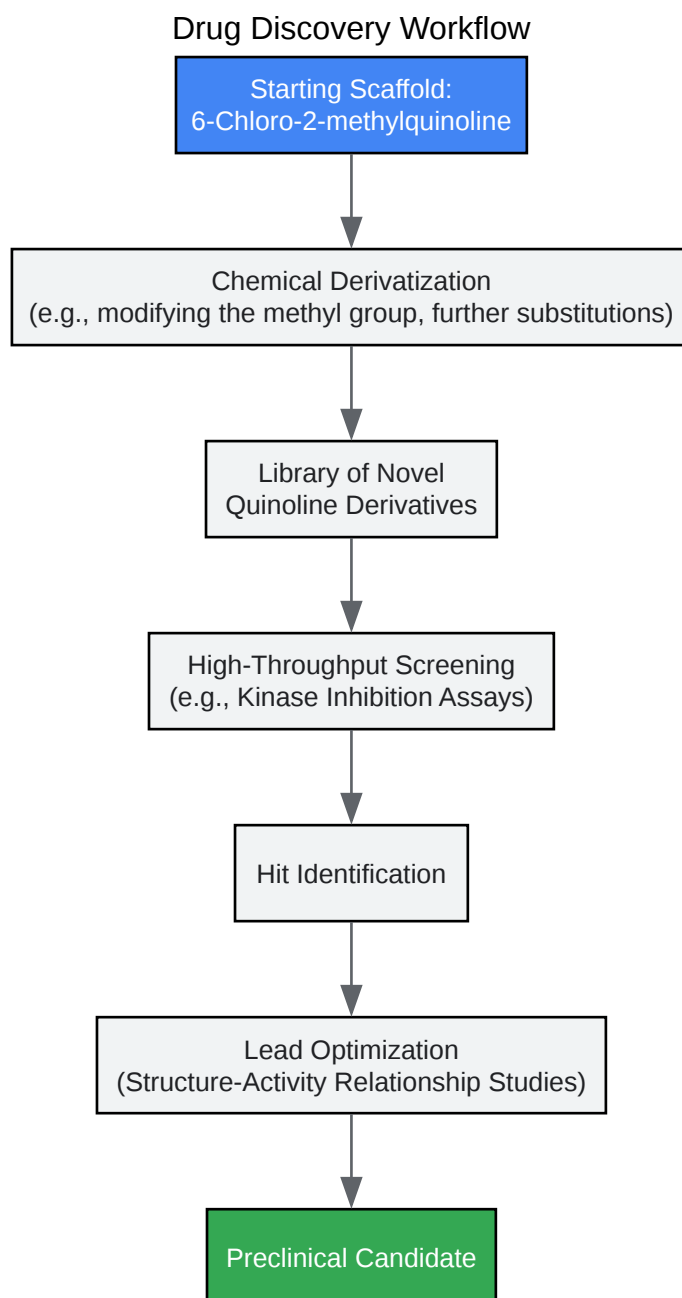
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroaniline and concentrated hydrochloric acid in a suitable solvent like ethanol.
- **Reagent Addition:** While stirring, slowly add acetaldehyde to the mixture. An exothermic reaction may occur, and the addition rate should be controlled to maintain a steady temperature. Subsequently, add an oxidizing agent, such as nitrobenzene or arsenic pentoxide.
 - **Causality Insight:** Hydrochloric acid serves as a catalyst for both the in situ aldol condensation of acetaldehyde to crotonaldehyde and the subsequent cyclization step. The oxidizing agent is crucial for the final aromatization step to form the stable quinoline ring system.
- **Reflux:** Heat the reaction mixture to reflux for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, the mixture is made alkaline by the slow addition of a concentrated sodium hydroxide solution. This neutralizes the acid and precipitates the crude product.
 - **Self-Validation:** The pH of the solution should be checked to ensure it is basic (pH > 10) to free the amine product from its salt form.
- **Extraction:** The aqueous mixture is then extracted several times with an organic solvent such as dichloromethane or ethyl acetate. The organic layers are combined.
- **Purification:** The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure **6-Chloro-2-methylquinoline**.

Applications in Drug Discovery and Development

The rigid, planar structure of the quinoline scaffold makes it a "privileged structure" in medicinal chemistry. It serves as an excellent framework for positioning functional groups in three-dimensional space to interact with biological targets like enzymes and receptors.[2] **6-Chloro-2-methylquinoline** is a key starting material for a variety of therapeutic agents.[1]

Scaffold for Kinase Inhibitors in Oncology

One of the most significant applications of this scaffold is in the development of kinase inhibitors for cancer therapy.[3] Many quinoline-based compounds can mimic the adenine moiety of ATP, enabling them to bind to the ATP-binding site of various kinases, thereby inhibiting their activity.[3] The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many cancers, is a key target.[3][8]



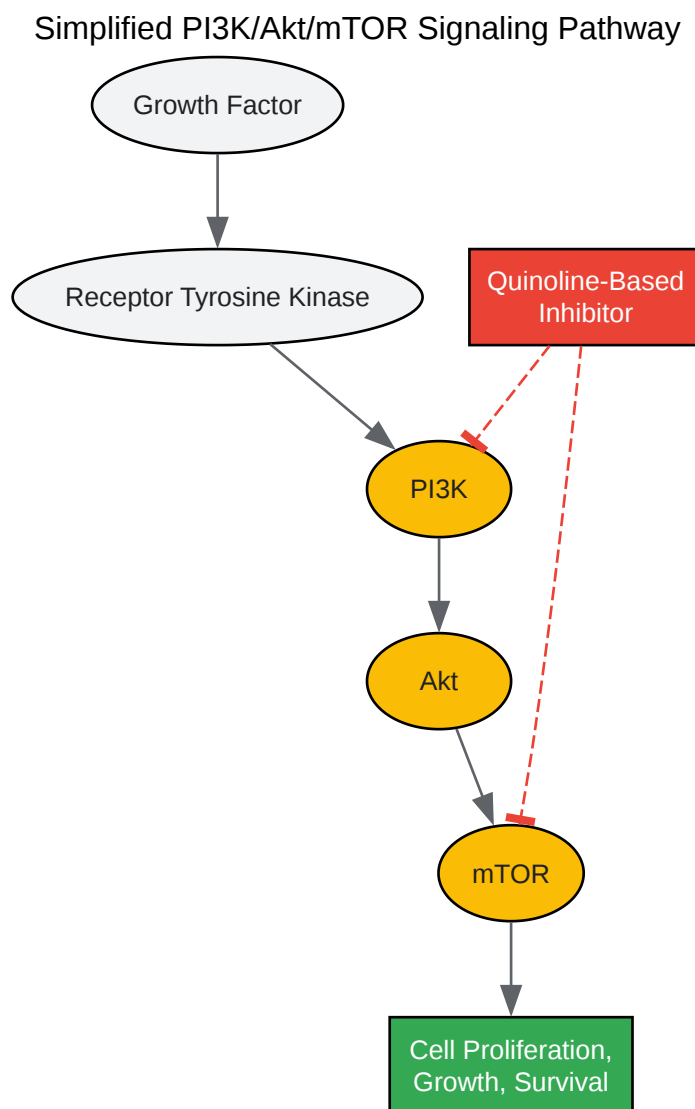
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Caption: Use of the scaffold in drug discovery.

Targeting the PI3K/Akt/mTOR Pathway

Derivatives of **6-Chloro-2-methylquinoline** can be designed to inhibit key kinases in this pathway, preventing downstream signaling that leads to cell proliferation, growth, and survival.

The 6-chloro substituent can enhance binding affinity and improve pharmacokinetic properties.
[3]



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Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Other Therapeutic and Industrial Applications

- Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine. The 6-chloro substitution is a common feature in many potent antimalarial compounds.[2][9]

- Antimicrobial Agents: Derivatives have shown promise as antibacterial and antifungal agents.[\[1\]](#)[\[9\]](#)
- Agrochemicals: The scaffold is used in the formulation of herbicides and fungicides.[\[1\]](#)
- Fluorescent Dyes: The rigid aromatic system is an excellent base for creating fluorescent dyes used in biological imaging and materials science.[\[1\]](#)

Spectroscopic Data

Characterization of **6-Chloro-2-methylquinoline** is typically performed using standard spectroscopic methods.

Spectroscopy Type	Key Features and Expected Data
¹ H NMR	Signals expected for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl group protons.
¹³ C NMR	Resonances corresponding to the ten carbon atoms of the scaffold, with shifts influenced by the nitrogen and chlorine substituents.
IR Spectroscopy	Characteristic peaks for C=C and C=N stretching vibrations within the aromatic system, C-H stretching and bending, and a C-Cl stretching vibration. The NIST WebBook provides a reference IR spectrum. [6]
Mass Spectrometry	The mass spectrum will show a molecular ion peak (M ⁺) at m/z 177 and a characteristic M+2 peak at m/z 179 with an approximate 1:3 intensity ratio, confirming the presence of a single chlorine atom. [6]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **6-Chloro-2-methylquinoline**.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards:

- H302: Harmful if swallowed.[4]
- H315: Causes skin irritation.[4]
- H318: Causes serious eye damage.[4]
- H335: May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment:
 - Wear protective gloves (e.g., nitrile rubber).
 - Wear chemical safety goggles or a face shield.
 - Wear a lab coat.
 - Avoid breathing dust; use a dust mask or respirator if necessary.[10]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

- Store in a tightly closed container.
- Keep in a dry, cool, and well-ventilated place.
- Store away from oxidizing agents.

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